3-Propyl-1-(pyridin-4-ylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
3-Propyl-1-(pyridin-4-ylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound with the molecular formula C20H17N5. It belongs to the class of pyrido[1,2-a]benzimidazoles, which are known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Propyl-1-(pyridin-4-ylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile typically involves the annulation of substituted benzimidazoles with bifunctional synthetic equivalents. One common method involves heating under reflux in pyridine, which facilitates the formation of the pyrido[1,2-a]benzimidazole scaffold .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Propyl-1-(pyridin-4-ylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3-Propyl-1-(pyridin-4-ylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Propyl-1-(pyridin-4-ylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 3-Propyl-1-((3-pyridinylmethyl)amino)pyrido[1,2-a]benzimidazole-4-carbonitrile
- 3-Isopropyl-1-((3-pyridinylmethyl)amino)pyrido[1,2-a]benzimidazole-4-carbonitrile
- 3-Propyl-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile
Uniqueness
What sets 3-Propyl-1-(pyridin-4-ylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile apart from similar compounds is its specific substitution pattern and the presence of the pyridin-4-ylamino group. This unique structure contributes to its distinct biological activity and potential therapeutic applications.
Properties
Molecular Formula |
C20H17N5 |
---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
3-propyl-1-(pyridin-4-ylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C20H17N5/c1-2-5-14-12-19(23-15-8-10-22-11-9-15)25-18-7-4-3-6-17(18)24-20(25)16(14)13-21/h3-4,6-12H,2,5H2,1H3,(H,22,23) |
InChI Key |
SJISEAXGGIVPQY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C2=NC3=CC=CC=C3N2C(=C1)NC4=CC=NC=C4)C#N |
Origin of Product |
United States |
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